2-(1,3-dioxoisoindol-2-yl)-N-propylethanesulfonamide
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Overview
Description
2-(1,3-dioxoisoindol-2-yl)-N-propylethanesulfonamide is a compound characterized by the presence of an isoindoline-1,3-dione moiety and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-propylethanesulfonamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction can be carried out under reflux conditions using solvents such as isopropanol and water, with catalysts like SiO2-tpy-Nb to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Green chemistry principles, such as solventless reactions and the use of environmentally friendly catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoisoindol-2-yl)-N-propylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized isoindoline derivatives .
Scientific Research Applications
2-(1,3-dioxoisoindol-2-yl)-N-propylethanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-propylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety can form stable complexes with these targets, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dioxoisoindol-2-yl)aminothiocarbohydrazide: This compound also features the isoindoline-1,3-dione moiety and has similar reactivity and applications.
Isoindoline-1,3-dione derivatives:
Uniqueness
2-(1,3-dioxoisoindol-2-yl)-N-propylethanesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s solubility and stability, making it suitable for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-propylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-2-7-14-20(18,19)9-8-15-12(16)10-5-3-4-6-11(10)13(15)17/h3-6,14H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUOPIWGHSCFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)CCN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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